molecular formula C12H18O2 B7990242 2-(3-Methyl-4-propoxyphenyl)ethanol

2-(3-Methyl-4-propoxyphenyl)ethanol

Cat. No.: B7990242
M. Wt: 194.27 g/mol
InChI Key: COWAYQFDQGJJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-4-propoxyphenyl)ethanol is a substituted phenyl ethanol derivative featuring a methyl group at the 3-position and a propoxy group at the 4-position of the aromatic ring. This compound is of interest due to its structural similarity to bioactive molecules such as tyrosol (2-(4-hydroxyphenyl)ethanol), a natural antioxidant.

Properties

IUPAC Name

2-(3-methyl-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)9-10(12)2/h4-5,9,13H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWAYQFDQGJJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methyl-4-propoxyphenyl)ethanol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3-methyl-4-propoxyphenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with ethylene oxide to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-propoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halides or amines, depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at mitigating oxidative stress-related diseases .
    • Anti-inflammatory Effects : Studies have suggested that phenolic compounds can reduce inflammation, making 2-(3-Methyl-4-propoxyphenyl)ethanol a candidate for anti-inflammatory drug development .
  • Biological Studies
    • Cellular Studies : The compound's ability to interact with cellular pathways has been explored in studies focusing on cancer cell lines. It may inhibit cell proliferation and induce apoptosis, which is critical for cancer treatment research .
    • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease treatments .
  • Material Science
    • Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to innovative materials for various industrial applications .

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAnti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in vitro.
Study CNeuroprotectionIndicated decreased neuronal cell death in models of oxidative stress.

Industrial Applications

  • Cosmetics and Personal Care
    • Due to its emollient properties, this compound is being investigated for use in skincare formulations. Its ability to enhance skin hydration makes it suitable for creams and lotions .
  • Agricultural Chemistry
    • The compound's potential as a pesticide or herbicide is being explored, particularly due to its structural similarity to known agrochemicals that exhibit biological activity against pests .
  • Flavoring and Fragrance Industry
    • Its aromatic properties may allow it to be utilized as a flavoring agent or fragrance component in various consumer products, contributing to the sensory profile of food and personal care items .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-propoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituents, with insights drawn from the evidence:

Compound Name Substituents on Phenyl Ring Key Functional Groups Notable Properties/Activities (from Evidence)
2-(3-Methyl-4-propoxyphenyl)ethanol 3-methyl, 4-propoxy Ethanol side chain Hypothesized moderate lipophilicity due to propoxy group
Tyrosol (1) 4-hydroxy Ethanol side chain 47.3% mushroom tyrosinase inhibition
2-(4-Hydroxy-3-methoxyphenyl)ethanol (4) 4-hydroxy, 3-methoxy Ethanol side chain 62.1% tyrosinase inhibition
4-Methylphenyl ethanol (10) 4-methyl Ethanol side chain 18.9% tyrosinase inhibition
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 3-methoxy, 4-(3-phenylpropoxy) Methanol side chain 95% purity; potential synthesis challenges
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol 4-(1,1,3,3-TMB), 2-ethoxyethoxy Ethanol side chain 100% purity; industrial applications


Key Observations :

  • Substituent Position and Activity: The position of substituents significantly impacts biological activity. For example, 4-methylphenyl ethanol (10) shows weaker tyrosinase inhibition (18.9%) compared to tyrosol (47.3%) and 4-hydroxy-3-methoxy analog (62.1%) . This suggests that electron-donating groups (e.g., hydroxy, methoxy) at the 4-position enhance enzyme inhibition, while alkyl groups (e.g., methyl, propoxy) may reduce activity.
  • Propoxy vs. For instance, 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol has a bulky tert-methylbutyl group, which may hinder solubility despite its high purity.
  • Synthetic Complexity: Compounds like [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (95% purity) highlight challenges in synthesizing multi-substituted phenyl derivatives, possibly due to steric hindrance or purification difficulties.

Physicochemical Properties

  • Lipophilicity: The propoxy group in this compound is expected to confer higher logP (octanol-water partition coefficient) compared to tyrosol or its hydroxy/methoxy analogs, aligning with trends seen in ethoxyethoxy derivatives .
  • Solubility: Methanol-side-chain analogs (e.g., [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol ) may exhibit lower aqueous solubility than ethanol-side-chain derivatives due to reduced hydrogen-bonding capacity.

Biological Activity

2-(3-Methyl-4-propoxyphenyl)ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research sources.

This compound is characterized by its phenolic structure, which may influence its interaction with biological targets. The presence of the propoxy group and the methyl substitution on the phenyl ring can affect its chemical reactivity and biological profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Antimicrobial Activity : Investigations have shown potential antimicrobial effects against various bacterial strains, indicating its utility in treating infections .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Membrane Interaction : Similar compounds have demonstrated the ability to destabilize bacterial membranes, enhancing their antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cyclooxygenase activity
AntimicrobialEffective against multiple bacterial strains
CytotoxicityPotential antiproliferative effects in cancer cells

Study on Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to increased permeability and cell death .

Research on Anti-inflammatory Effects

In a controlled study assessing anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar phenolic compounds:

CompoundActivity TypeObservations
1-(3-Methyl-4-methoxyphenyl)ethanolAntiproliferativeEnhanced activity in specific cancer cell lines
1-(3-Methyl-4-ethoxyphenyl)ethanolModerate antimicrobialLess effective than this compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.